2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine, with the chemical formula and CAS number 27956-17-8, is a pyrimidine derivative characterized by the presence of methoxy groups at the 2 and 5 positions of the pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing pharmaceutical agents targeting various biological pathways.
This compound can be synthesized through various methods, with its structure and properties being studied in the context of its biological activity. The synthesis and characterization of this compound are detailed in several studies, highlighting its relevance in drug discovery and development.
2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is further classified as a substituted pyrimidine due to the presence of methoxy groups and phenyl substituents.
The synthesis of 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can be achieved through several methods. A notable approach involves a solvent-free protocol that utilizes starting materials such as 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile. This method emphasizes greener chemistry practices by minimizing solvent use, which enhances yield and simplifies product isolation.
The molecular structure of 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine can be represented using various structural formulas:
COC1=CC=C(C2=CN=C(OC)N=C2)C=C1
The structure features a pyrimidine ring substituted at positions 2 and 5 by methoxy groups, enhancing its solubility and biological activity.
2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:
These reactions are crucial for developing derivatives with improved pharmacological profiles.
The mechanism of action for compounds like 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine often involves interaction with specific biological targets, such as enzymes or receptors. For example:
Data from biological evaluations demonstrate significant inhibitory concentrations (IC50 values) against specific cancer cell lines, highlighting their therapeutic potential.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm the structure and purity of synthesized compounds.
The primary applications of 2-Methoxy-5-(4-methoxy-phenyl)-pyrimidine include:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1